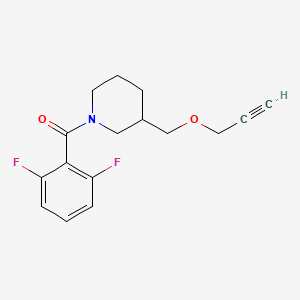

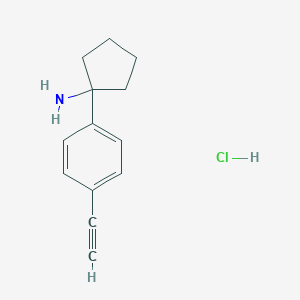

(3-((Dimethylamino)methyl)-1,4-thiazepan-4-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

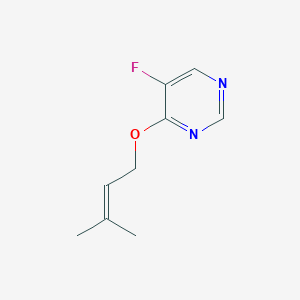

This compound is a complex organic molecule that contains several functional groups, including a dimethylamino group, a thiazepan ring, a furan ring, and an isoxazole ring. These functional groups suggest that this compound may have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The electron-donating dimethylamino group and the electron-withdrawing isoxazole ring could create interesting electronic effects .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the dimethylamino group could make it a base, while the isoxazole ring could potentially make it an acid .Applications De Recherche Scientifique

Photochemical Synthesis Applications

- 2-Dimethylaminophenyl Heterocycles Synthesis : A study by Guizzardi et al. (2000) discussed the smooth preparation of 2-(4-N,N-dimethylaminophenyl) heterocycles, emphasizing the high regio- and chemoselectivity of the process. This finding is pertinent to the field of photochemical synthesis, which involves the use of light to promote chemical reactions (Guizzardi et al., 2000).

Heterocyclic Compound Synthesis

- Novel Azole, Pyrimidine, Pyran, and Benzo/Naphtho(b)furan Derivatives : Farag et al. (2011) explored the synthesis of new azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives incorporating thiazolo(3,2-a)benzimidazole moiety, showcasing the compound's utility as a versatile building block (Farag et al., 2011).

Synthetic Methodology

- Synthesis of Dibenzofurandiols : Carvalho et al. (1984) detailed the synthesis of dibenzofurandiols, providing insights into the methodology for producing complex organic structures (Carvalho et al., 1984).

Analytical Chemistry Applications

- Chiral LC Method for Zolmitriptan and Impurities : Srinivasu et al. (2005) developed a new chiral HPLC method for determining Zolmitriptan and its potential impurities, highlighting the relevance of analytical techniques in pharmaceutical chemistry (Srinivasu et al., 2005).

Organic Synthesis and Catalysis

- Synthesis of Fluorinated Heterocyclic Compounds : Buscemi et al. (2001) reported on a photochemical methodology for synthesizing 3-amino-(or 3-N-substituted amino) 5-pentafluorophenyl-1,2,4-oxadiazoles, an approach significant in the field of organic synthesis and catalysis (Buscemi et al., 2001).

Potential Pharmaceutical Applications

- Leukotriene B(4) Inhibitory Active Compounds : Kuramoto et al. (2008) prepared compounds with leukotriene B(4) inhibitory activity, showing potential in pharmaceutical applications (Kuramoto et al., 2008).

Biomass-Derived Furanic Compounds Reduction

- Catalytic Reduction of Biomass-Derived Furanic Compounds : Nakagawa et al. (2013) discussed the reduction of furfural or 5-hydroxymethylfurfural (HMF) with hydrogen, providing insights into biomass conversion technologies (Nakagawa et al., 2013).

Anticancer Compound Synthesis

- Cytotoxicity and Apoptosis Induction in Human Leukemia Cells : Chandrappa et al. (2009) synthesized furanyl derivatives and evaluated their cytotoxicity and induction of apoptosis in human leukemia cells, illustrating the potential in cancer research (Chandrappa et al., 2009).

Mécanisme D'action

Orientations Futures

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas. Future research could involve exploring the synthesis of this compound, studying its reactivity, and investigating its potential uses .

Propriétés

IUPAC Name |

[3-[(dimethylamino)methyl]-1,4-thiazepan-4-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c1-18(2)10-12-11-23-8-4-6-19(12)16(20)13-9-15(22-17-13)14-5-3-7-21-14/h3,5,7,9,12H,4,6,8,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFKDRNBRPAFKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CSCCCN1C(=O)C2=NOC(=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2535149.png)

![2-Chloro-5-[(2,4-dimethylphenoxy)methyl]-1,3-thiazole](/img/structure/B2535153.png)

![3-allyl-2-((3-methoxybenzyl)thio)-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2535157.png)

![2-((5-acetamido-1,3,4-thiadiazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2535167.png)

![2-chloro-N-[1-(5-chloro-2-methoxyphenyl)pyrrolidin-3-yl]pyridine-4-carboxamide](/img/structure/B2535169.png)